4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine
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Overview
Description
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine is a chemical compound with the molecular formula C12H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine typically involves the reaction of 4-(trifluoromethyl)piperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group and piperidine ring play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
- 4-(4-Trifluoromethyl-piperidin-1-yl)-phenol
- 4-(4-Trifluoromethyl-piperidin-1-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine stands out due to its unique combination of a trifluoromethyl group, piperidine ring, and benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring is known to contribute to binding affinity, while the trifluoromethyl group may enhance the selectivity of these interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Studies have shown that derivatives of similar piperidine compounds exhibit competitive inhibition against tyrosinase, suggesting that this compound could have similar properties .
- Receptor Modulation: It may also interact with neurotransmitter receptors, impacting pathways related to neurological functions.
Table 1: Inhibitory Potency Against Tyrosinase
Compound | IC50 (µM) | Remarks |
---|---|---|
4-(4-Fluorobenzyl)piperazine | 26 | Competitive inhibitor with significant activity |
This compound | TBD | Potentially similar activity anticipated based on structural analogs |
Case Studies and Research Findings
- Tyrosinase Inhibition : Research indicates that compounds structurally related to this compound demonstrate significant inhibition of tyrosinase activity. For instance, derivatives have shown IC50 values in low micromolar ranges, indicating potent inhibitory effects .
- Antiviral Activity : A study on N-benzyl 4,4-disubstituted piperidines revealed their potential as inhibitors of the influenza virus H1N1 through novel mechanisms targeting hemagglutinin fusion peptides. While not directly tested, similar structures suggest that this compound could exhibit antiviral properties .
- Antiparasitic Activity : Investigations into related compounds have shown effectiveness against Trypanosoma brucei and Trypanosoma cruzi, suggesting that derivatives could be explored for antiparasitic applications .
Properties
CAS No. |
1416351-77-3 |
---|---|
Molecular Formula |
C13H17F3N2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-7-18(8-6-11)12-3-1-10(9-17)2-4-12/h1-4,11H,5-9,17H2 |
InChI Key |
AFLDOYDSDIMPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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